N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide
Description
N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a fluorinated benzamide derivative featuring a 1,2-oxazole ring substituted at the 3-position with a 3,4-difluorophenyl group and at the 5-position with a 4-fluorobenzamide moiety. Its structural uniqueness lies in the combination of fluorine substitutions and the oxazole core, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H9F3N2O2 |
|---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H9F3N2O2/c17-11-4-1-9(2-5-11)16(22)20-15-8-14(21-23-15)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,22) |
InChI Key |
VDAPPXHIDHLXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide typically involves the condensation of 3,4-difluoroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides or oxazoles
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Fluorinated Benzamide Derivatives in Agrochemical Use
Key Differences :
- Core Heterocycle : The target compound’s 1,2-oxazole ring contrasts with the pyridine (Diflufenican) or urea-linked (Diflubenzuron) scaffolds in analogs. This may alter binding kinetics or target specificity.
- Fluorination Pattern: The 3,4-difluorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-difluorophenyl (Diflufenican) or 2,6-difluorobenzamide (Diflubenzuron) groups.
Pharmaceutical Analogs from Patent Literature
European Patent EP 3 532 474 B1 discloses benzamide derivatives with triazolo-oxazine and trifluoropropyl groups, offering insights into structural-activity relationships (SAR):
Table 2: Pharmaceutical Benzamide Derivatives
Key Insights :
- Heterocycle Complexity : The patent compounds employ triazolo-oxazine rings, which may confer higher conformational rigidity and target selectivity compared to the target compound’s 1,2-oxazole.
- Trifluoropropyl vs.
SAR and Hypothesized Bioactivity
- Fluorine Positioning : The 3,4-difluorophenyl group in the target compound may mimic meta/para-substituted bioactive aromatics in pesticides (e.g., Diflubenzuron’s 4-chlorophenyl group), but with enhanced electronegativity for stronger dipole interactions .
- Oxazole vs. Urea/Pyridine : The oxazole’s nitrogen-oxygen dipole could engage in hydrogen bonding distinct from urea’s NH groups or pyridine’s lone pair, altering target engagement .
Biological Activity
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H12F3N2O2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific receptors in the nervous system. It has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. Research indicates that compounds with similar structures can act as agonists or positive allosteric modulators of these receptors, which are crucial for neurotransmission and cognitive function .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : Studies have shown that compounds targeting the alpha7 nAChR can enhance neuroprotection against excitotoxicity and oxidative stress.
- Cognitive Enhancement : Potential for improving memory and learning processes through modulation of cholinergic signaling.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate the activity of nAChRs. For example:
- Agonist Activity : Exhibited agonistic properties at alpha7 nAChR with an effective concentration (EC50) in the low micromolar range.
- Cytotoxicity Assays : Evaluated using neuronal cell lines showed reduced cell death in the presence of the compound under oxidative stress conditions.
In Vivo Studies
Animal studies have provided insights into the efficacy of this compound:
- Memory Tests : In rodent models, administration of the compound improved performance in object recognition tasks, suggesting cognitive enhancement capabilities.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cell Lines | Reduced oxidative stress-induced cell death |
| In Vivo | Rodent Models | Improved memory performance in recognition tasks |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Cognitive Disorders : A study involving a derivative showed significant improvements in cognitive function in models simulating Alzheimer's disease.
- Neurodegenerative Diseases : Research indicated that modulation of nAChRs could alleviate symptoms associated with neurodegenerative disorders by enhancing synaptic plasticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
